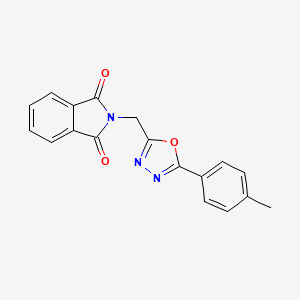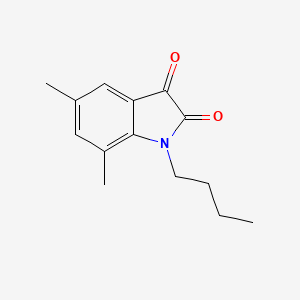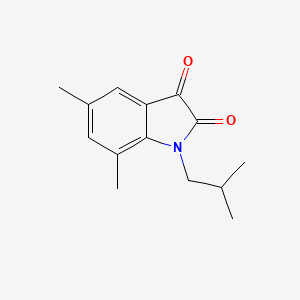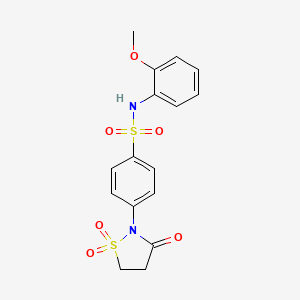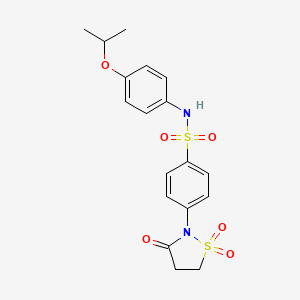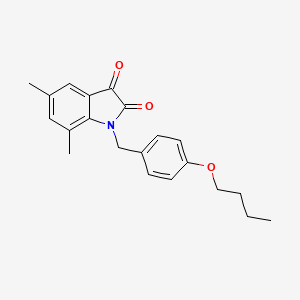
1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione
Übersicht
Beschreibung
1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione (DMBI) is a synthetic organic compound that has been widely used in scientific research due to its unique chemical properties. DMBI is a derivative of indoline-2,3-dione, which is a potent antioxidant and has been shown to have various biological activities. DMBI has been synthesized using different methods, and its mechanism of action has been extensively studied.
Wirkmechanismus
1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione exerts its biological effects by scavenging free radicals and reactive oxygen species (ROS). It can also activate various signaling pathways, such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant genes. 1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione can also inhibit the activity of enzymes involved in the production of ROS, such as NADPH oxidase and xanthine oxidase. Additionally, 1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione can modulate the expression of various genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione has been shown to have various biochemical and physiological effects. It can reduce oxidative stress and inflammation in various tissues, such as the brain, liver, and kidney. 1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione can also improve mitochondrial function and energy metabolism. Additionally, 1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione can regulate the expression of genes involved in cell survival and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione has several advantages for lab experiments. It is a stable compound and can be easily synthesized using a simple method. 1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione is also soluble in various solvents, which makes it easy to use in different assays. However, 1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione has some limitations. It has low water solubility, which limits its use in aqueous solutions. Additionally, 1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione can react with other compounds, such as thiols, which can affect its biological activity.
Zukünftige Richtungen
1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione has potential applications in various fields, such as neuroprotection, cancer therapy, and anti-inflammatory therapy. Future research should focus on the development of new synthetic methods for 1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione and its derivatives. Additionally, more studies are needed to understand the mechanism of action of 1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione and its effects on different signaling pathways. Furthermore, the use of 1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione in combination with other compounds should be explored to enhance its biological activity. Finally, more in vivo studies are needed to validate the potential therapeutic applications of 1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione.
Conclusion:
In conclusion, 1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione is a synthetic compound that has been extensively studied for its biological properties. It has antioxidant, anti-inflammatory, and anticancer properties and can regulate various signaling pathways. 1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione has several advantages for lab experiments, but also has some limitations. Future research should focus on the development of new synthetic methods for 1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione and its derivatives and the validation of its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione has been used in various scientific research studies due to its antioxidant and anti-inflammatory properties. It has been shown to have neuroprotective effects and can prevent oxidative stress-induced cell death. 1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione has also been studied for its anticancer properties and has been shown to inhibit the growth of cancer cells. Furthermore, 1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione has been shown to have anti-inflammatory effects and can reduce inflammation in various tissues.
Eigenschaften
IUPAC Name |
1-[(4-butoxyphenyl)methyl]-5,7-dimethylindole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-4-5-10-25-17-8-6-16(7-9-17)13-22-19-15(3)11-14(2)12-18(19)20(23)21(22)24/h6-9,11-12H,4-5,10,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBNUPUAWUNEMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CN2C3=C(C=C(C=C3C(=O)C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




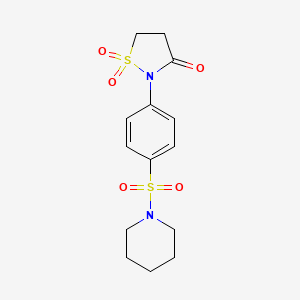

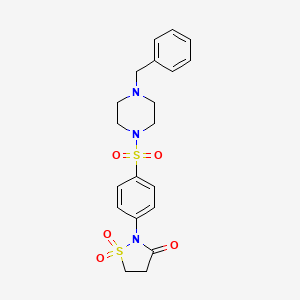
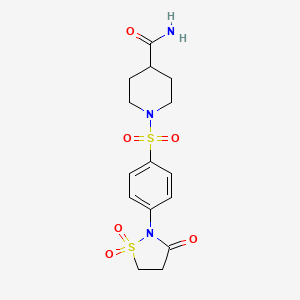
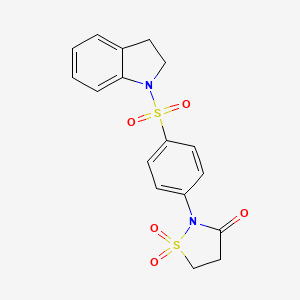
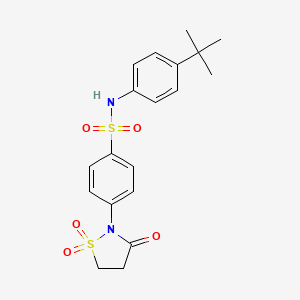
![N-(3'-acetyl-7-methyl-2-oxo-1-{[2-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide](/img/structure/B3315911.png)
